[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride
Overview
Description
[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride: is a chemical compound with the molecular formula C7H14Cl2N2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazole derivatives, however, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins or enzymes .
Biochemical Pathways
Thiazole derivatives, however, are known to influence a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of bacterial growth or the reduction of inflammation .
Pharmacokinetics
Thiazole compounds, in general, are known for their good bioavailability and are often well-absorbed and distributed throughout the body .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the activity and stability of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride typically involves the reaction of 2-ethyl-1,3-thiazole with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Alkyl halides, alkoxides, dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.
Biological Studies: The compound is employed in studies investigating the biological activity of thiazole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and dyes, contributing to the development of new materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4,5-dimethylthiazole: Another thiazole derivative with similar structural features but different substituents.
2-Aminothiazole: A simpler thiazole derivative with an amino group at the 2-position.
2,4-Disubstituted thiazoles: A class of compounds with diverse biological activities, including antibacterial and antifungal properties.
Uniqueness
[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-ethyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-2-7-9-6(3-4-8)5-10-7;;/h5H,2-4,8H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFMYOUKJFMGSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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